2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Introduction to 2-Amino-N-(2-Phenylethyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Structural Classification and Nomenclature
The systematic IUPAC name This compound delineates its structural features with precision. The core consists of a benzothiophene system—a bicyclic structure fusing a benzene ring with a thiophene moiety—where the thiophene ring is partially hydrogenated (4,5,6,7-tetrahydro), conferring a mix of aromatic and aliphatic properties. Substituents include:
- An amino group (-NH~2~) at position 2, which enhances solubility and participation in hydrogen bonding.
- A carboxamide group (-CONH-)* at position 3, where the amide nitrogen is further substituted with a 2-phenylethyl chain. This moiety introduces lipophilicity and potential π-π stacking interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~17~H~20~N~2~OS | |
| Molecular Weight | 300.42 g/mol | |
| CAS Registry Number | 308292-46-8 | |
| Canonical SMILES | O=C(NCCC1=CC=CC=C1)C2=C(SC3=C2CCCC3)N |
The tetrahydrobenzothiophene core reduces ring strain compared to fully aromatic analogs, potentially improving metabolic stability. The 2-phenylethyl side chain aligns with structural motifs seen in neuromodulators and receptor antagonists, suggesting possible central nervous system (CNS) activity.
Historical Context and Discovery in Heterocyclic Chemistry
Benzothiophene derivatives emerged as critical scaffolds in the mid-20th century, with early syntheses relying on cyclization of mercaptobenzaldehydes. The specific compound discussed here likely originated from efforts to optimize pharmacokinetic properties of benzothiophene-based drugs. For instance, Meth-Cohn’s ozonolysis methods enabled selective functionalization of benzothiophene rings, a strategy later adapted to synthesize tetrahydro variants.
Electrochemical advancements further expanded synthetic routes. A 2022 study demonstrated that sulfonhydrazides and internal alkynes could form benzothiophene-1,1-dioxides via quaternary spirocyclization under electrochemical conditions. While not directly describing the target compound, this method highlights the feasibility of introducing complex substituents—such as the N-(2-phenylethyl)carboxamide group—through controlled S-migration and ipso-addition pathways.
The compound’s synthesis likely involves:
Significance in Medicinal Chemistry and Drug Design
Benzothiophene derivatives are privileged structures in drug discovery due to their balanced hydrophobicity, metabolic stability, and ability to engage diverse biological targets. The target compound’s structural features align with three key drug design principles:
Hydrogen-Bonding Capacity
The carboxamide group serves as a hydrogen-bond donor and acceptor, facilitating interactions with enzyme active sites or receptor pockets. Comparative studies of benzothiophene carboxamides show that such groups enhance binding affinity for kinases and G protein-coupled receptors (GPCRs).
Lipophilicity and Blood-Brain Barrier Penetration
The 2-phenylethyl substituent increases logP values, potentially enabling CNS penetration. This aligns with benzothiophene-based drugs like sertaconazole (antifungal) and zileuton (asthma), which leverage lipophilic side chains for tissue distribution.
Conformational Flexibility
The tetrahydrobenzothiophene core adopts multiple conformations, allowing adaptation to target binding sites. Molecular dynamics simulations of similar compounds suggest that partial saturation reduces planarity, thereby minimizing off-target interactions.
Table 2: Structural Comparison with Related Drugs
| Compound | Core Structure | Key Substituents | Therapeutic Use |
|---|---|---|---|
| Raloxifene | Benzothiophene | 2-Aryl, 6-hydroxyethoxy | Osteoporosis |
| Zileuton | Benzothiophene | N-Hydroxyurea | Asthma |
| Target Compound | Tetrahydrobenzothiophene | 2-Amino, 3-carboxamide | Research-stage |
Recent in silico studies predict high activity against bacterial infections, depression, and obesity for bis(benzothiophene) derivatives, underscoring the scaffold’s versatility. While the target compound’s specific applications remain exploratory, its structural homology to clinically validated molecules positions it as a promising candidate for further investigation.
Properties
CAS No. |
308292-46-8 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2OS/c18-16-15(13-8-4-5-9-14(13)21-16)17(20)19-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,18H2,(H,19,20) |
InChI Key |
LOZNRBDSZHVSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Ring Synthesis
The Gewald reaction is a cornerstone for constructing 2-aminothiophene derivatives. For the tetrahydrobenzothiophene core, cyclohexanone serves as the cyclic ketone precursor, reacting with α-cyanoacetate and elemental sulfur under basic conditions. Morpholine or piperidine catalysts facilitate this one-pot cyclocondensation, yielding methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Typical conditions involve refluxing in ethanol or DMF at 80–100°C for 6–12 hours, achieving yields of 60–75%.
Key Optimization Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
-
Sulfur Equivalents : Stoichiometric excess (1.5–2.0 equiv.) ensures complete cyclization.
-
Temperature Control : Prolonged heating above 100°C risks decarboxylation.
Acid-Catalyzed Cyclization of Aromatic Precursors
Alternative routes adapt cyclization methods from benzothiophene syntheses. For example, 2-(2-formyl-4-nitro-phenoxy)-hexanoic acid undergoes cyclization in acetic anhydride with sodium acetate at 130–135°C, forming nitro-substituted benzothiophenes. Hydrogenation of the nitro group and subsequent reduction of the benzene ring to tetrahydro derivatives could yield the desired core. However, this approach requires precise control to avoid over-reduction of the thiophene ring.
Carboxamide Formation via Acyl Chloride Intermediates
Hydrolysis and Acyl Chloride Generation
The methyl ester from the Gewald reaction is hydrolyzed to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using aqueous NaOH (2.5 equiv.) in methanol/water (1:1) at 50°C for 2 hours. Subsequent treatment with thionyl chloride (3.0 equiv.) in dichloromethane at 0–5°C generates the reactive acyl chloride intermediate.
Amidation with 2-Phenylethylamine
The acyl chloride reacts with 2-phenylethylamine (1.2 equiv.) in anhydrous DCM, catalyzed by triethylamine (1.5 equiv.). The reaction proceeds at room temperature for 4–6 hours, yielding the target carboxamide after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ester Hydrolysis | 85–90 | ≥95 |
| Acyl Chloride Formation | 90–95 | ≥98 |
| Amidation | 70–75 | ≥97 |
Coupling Reactions Using EDCI/DMAP
Direct Carboxylic Acid Activation
To bypass acyl chloride formation, the carboxylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). A mixture of EDCI (2.0 equiv.), DMAP (4.0 equiv.), and 2-phenylethylamine (1.2 equiv.) in DCM reacts at room temperature for 12–24 hours. This method reduces side products from moisture-sensitive intermediates.
Advantages :
-
Eliminates thionyl chloride handling.
-
Compatible with acid-sensitive functional groups.
Functionalization Challenges and Solutions
Regioselectivity in Cyclization
Unwanted regioisomers may form during Gewald reactions if substituents sterically hinder the α-cyanoacetate positioning. Using bulky bases (e.g., DBU) or low-temperature conditions (0–5°C) minimizes this issue.
Purification of Hydrophobic Intermediates
The tetrahydrobenzothiophene core’s hydrophobicity complicates aqueous workup. Silica gel chromatography with gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patents describe cyclization reactions in continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a mixture of 2-(2-formylphenoxy)hexanoic acid and acetic anhydride is pumped through a heated reactor (130°C, 5-minute residence time), achieving 85% yield.
Green Chemistry Considerations
Solvent recycling (e.g., DCM recovery via distillation) and catalyst immobilization (e.g., Pd on carbon for hydrogenation steps) align with sustainable practices.
Analytical Characterization
Spectroscopic Validation
-
NMR : δ 7.2–7.4 ppm (aromatic protons from phenethyl), δ 2.5–3.0 ppm (tetrahydro ring CH2 groups).
-
MS (ESI+) : m/z 313.1 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the potential of 2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as an antitumor agent. In vitro and in vivo experiments have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the compound's effect on human breast adenocarcinoma (MCF-7) cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Analgesic Properties
The analgesic effects of derivatives of this compound have been explored in animal models.
- Research Findings : In a hot plate test on mice, derivatives showed analgesic activity surpassing that of standard analgesics such as metamizole. The mechanism appears to involve modulation of pain pathways, although further studies are required to elucidate the exact mechanisms involved .
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties.
- Experimental Evidence : In models of neurodegeneration, the compound has been shown to reduce neuronal cell death and improve cognitive function metrics in treated animals compared to controls .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Evaluated against MCF-7 cancer cells | Significant dose-dependent inhibition |
| Analgesic Properties | Tested using hot plate assay | Exceeded effects of metamizole |
| Neuroprotective Effects | Assessed in neurodegeneration models | Reduced neuronal death observed |
Mechanism of Action
The mechanism of action of 2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., F) : The 2-fluorophenyl derivative (294.36 g/mol) exhibits strong intramolecular hydrogen bonds (N–H⋯F), stabilizing its conformation and enhancing anti-inflammatory activity .
- Bulkier Substituents (e.g., Benzyl, tert-Butyl) : While increasing lipophilicity, these groups may hinder receptor binding or reduce aqueous solubility, as seen in the tert-butyl variant .
- Halogenated Derivatives (e.g., Br) : Bromine substitution (365.29 g/mol) increases molecular weight and may improve binding to hydrophobic enzyme pockets, though toxicity risks require evaluation .
Pharmacological Activity
Notable Findings:
- Azomethine derivatives of the base structure demonstrate broad-spectrum antimycobacterial activity (Pa > 0.7 in PASS prediction), suggesting that functionalizing the amino group could expand the target compound’s applications .
Biological Activity
The compound 2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene known for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, synthesis methods, and structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.42 g/mol. The structure consists of a benzothiophene core, which is modified by an amino group and a phenethyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂OS |
| Molecular Weight | 300.42 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in ethanol |
| Melting Point | Not readily available |
Cytostatic Activity
Recent studies indicate that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant cytostatic effects. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, azomethine derivatives synthesized from this compound demonstrated promising cytotoxicity against tumor cells in vitro.
In a study published in the Pharmaceutical Journal, the azomethine derivatives were predicted to possess cytostatic activity alongside antitubercular and anti-inflammatory properties. The synthesis involved the reaction of aromatic aldehydes with the base compound under controlled conditions, yielding products with over 95% purity as confirmed by HPLC analysis .
Antimicrobial Properties
Another aspect of biological activity includes antimicrobial effects. The compound's derivatives have been evaluated for their ability to inhibit bacterial growth. Preliminary results suggest that certain derivatives exhibit moderate antibacterial activity against common pathogens.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenethyl group significantly influence biological activity. Substituents on the aromatic ring can enhance or diminish the potency of the compound against specific targets. For example, electron-donating groups tend to increase activity by stabilizing the transition state during enzyme interactions .
Study 1: Cytotoxicity Assays
In a cytotoxicity assay conducted on human cancer cell lines (e.g., HT-29 and TK-10), several derivatives demonstrated IC50 values in the micromolar range. The most potent derivative showed an IC50 value of approximately 1.0 µM against HT-29 cells, suggesting significant potential for further development as an anticancer agent .
Study 2: Antitubercular Activity
A separate investigation focused on the antitubercular properties of the compound's derivatives. Results indicated that specific azomethine derivatives exhibited comparable efficacy to standard antitubercular drugs, highlighting their potential role in tuberculosis treatment .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-amino-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves:
Core formation : Cyclocondensation of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with aldehydes or ketones under reflux in ethanol .
Functionalization : Introduction of the 2-amino group via nitrile reduction or amination reactions.
Side-chain modification : Coupling with phenylethylamine using carbodiimide-mediated amidation .
Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and stoichiometric ratios to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the benzothiophene core (δ 2.5–3.0 ppm for tetrahydro protons) and amide groups (δ 7.2–8.0 ppm for aromatic protons) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- HRMS/LC-MS : Verify molecular weight and purity (e.g., [M+H]⁺ ion) .
Q. What initial pharmacological screenings are recommended for this compound?
- Methodology : Prioritize assays based on structural analogs:
- Acetylcholinesterase inhibition : Ellman’s assay to assess anti-Alzheimer potential .
- Neuroprotection : Cell-based models (e.g., SH-SY5Y cells) under oxidative stress .
- Cytostatic activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates, reducing side-product formation .
- Catalysis : Use Pd/C or Ni catalysts for selective amidation .
- Purification : Gradient HPLC (e.g., acetonitrile-water, 70:30) achieves >95% purity .
- Yield tracking : Monitor via TLC and in-situ FTIR to terminate reactions at optimal conversion .
Q. What computational methods predict the biological activity of this compound?
- Methodology :
- PASS Online : Predicts cytostatic (Pa ~0.7), antitubercular (Pa ~0.6), and anti-inflammatory (Pa ~0.5) activities based on structural descriptors .
- Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 1ACJ) or mycobacterial targets (e.g., InhA) .
Q. How to resolve contradictions in crystallographic data when determining the compound’s structure?
- Methodology :
- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the tetrahydrobenzothiophene ring .
- Hydrogen bonding analysis : Apply Etter’s graph set analysis to validate packing motifs (e.g., R₂²(8) patterns) .
- Validation tools : Check R-factors (<5%) and electron density maps (e.g., ORTEP-3) for ambiguous regions .
Q. What is the role of substituents in modulating the compound’s biological activity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring.
- Activity correlation : Test derivatives against acetylcholinesterase; para-substituted -Cl analogs show 2x higher inhibition than unsubstituted .
- Lipophilicity tuning : Introduce alkyl chains (e.g., -CH₂CH₃) to enhance blood-brain barrier penetration .
Q. How to design HPLC methods for purity analysis and impurity profiling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
